4-[(Methylamino)methyl]phenol
Overview
Description
4-[(Methylamino)methyl]phenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, where a methylamino group is attached to the benzene ring through a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 4-[(Methylamino)methyl]phenol is the quorum regulator SarA of Staphylococcus aureus . This regulator plays a crucial role in up-regulating the expression of many virulence factors, including biofilm formation, which mediates pathogenesis and evasion of the host immune system .
Mode of Action
This compound interacts with its target, the SarA protein, inhibiting its production or blocking its function . This interaction leads to the down-regulation of biofilm and virulence factors .
Biochemical Pathways
The affected pathways are those involved in the formation of biofilms and the expression of virulence factors in Staphylococcus aureus . The downstream effects include a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under Staphylococcus aureus quorum sensing .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of biofilm formation and the down-regulation of virulence genes in Staphylococcus aureus . Interestingly, this compound shows negligible antimicrobial activity but markedly reduces the minimum inhibitory concentration of conventional antibiotics when used in combination .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Methylamino)methyl]phenol can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-[(Methylamino)methyl]phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-[(Methylamino)methyl]phenol can be compared with other similar compounds, such as:
4-(Methylamino)phenol: This compound lacks the methylene bridge and has slightly different reactivity and applications.
4-Hydroxyaniline:
4-Methoxyphenol: This compound has a methoxy group instead of a methylamino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
4-(methylaminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMYXVFAOJGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78507-19-4 | |
Record name | 4-[(methylamino)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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